tert-Butyl (3,6-dibromopyridin-2-yl)carbamate
Description
Properties
Molecular Formula |
C10H12Br2N2O2 |
|---|---|
Molecular Weight |
352.02 g/mol |
IUPAC Name |
tert-butyl N-(3,6-dibromopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12Br2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
SRHFNGNRVBZUPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 3,6-Dibromopyridin-2-amine
The key step is the protection of the amino group on the pyridine ring by tert-butoxycarbonyl (Boc) group to form the carbamate:
- Reagents: Boc anhydride (Boc2O), base such as potassium carbonate or DMAP (4-dimethylaminopyridine).
- Solvent: Commonly tetrahydrofuran (THF) or a mixture of THF and methanol.
- Conditions: The reaction is typically carried out at 0°C to room temperature, sometimes with reflux for several hours.
- Workup: The reaction mixture is diluted with water, extracted with ethyl acetate, washed with aqueous acid, brine, dried over anhydrous sodium sulfate, and concentrated.
- Purification: Column chromatography on silica gel using hexanes/ethyl acetate mixtures.
This method is adapted from procedures for related pyridinyl carbamates, such as tert-butyl (2-bromopyridin-3-yl)carbamate, which achieved yields around 50-62% under similar conditions.
Bromination or Use of Dibrominated Starting Materials
- If starting from 2-aminopyridine derivatives, selective bromination at the 3 and 6 positions can be achieved by lithiation followed by electrophilic bromination.
- A reported method involves treatment of tert-butyl (6-chloropyridin-3-yl)carbamate with n-butyllithium at -78°C in diethyl ether, followed by iodine quenching to install halogens. By analogy, dibromination can be achieved using bromine sources after lithiation.
- Alternatively, commercially available 3,6-dibromopyridin-2-amine or 3,6-dibromopicolinaldehyde can be used as starting materials, simplifying synthesis.
Representative Reaction Scheme
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3,6-Dibromopyridin-2-amine + Boc2O, DMAP, THF, 0°C to rt | Boc protection of amino group to form carbamate | ~50-62% (analogous substrates) |
| 2 | n-Butyllithium, -78°C, diethyl ether; then Br2 or I2 quench | Lithiation and halogenation (if needed) | ~57% (similar halogenation reactions) |
| 3 | Workup with aqueous acid, extraction, drying | Isolation of product | — |
| 4 | Silica gel chromatography (hexanes/ethyl acetate) | Purification | — |
Experimental Notes and Research Findings
- Reaction Monitoring: Thin-layer chromatography (TLC) with UV visualization is commonly used to monitor the progress of Boc protection and halogenation steps.
- Purification: Silica gel column chromatography with varying ratios of hexanes and ethyl acetate effectively separates the desired carbamate from impurities and unreacted starting materials.
- Spectroscopic Characterization: The final product is characterized by NMR (1H and 13C), mass spectrometry (MS), and melting point determination. For example, tert-butyl carbamates show characteristic tert-butyl singlets near δ 1.4-1.5 ppm in 1H NMR and molecular ion peaks consistent with brominated pyridine derivatives in MS.
- Yield Considerations: Yields vary depending on substrate purity, reaction scale, and precise conditions but typically range from 50% to 62% for Boc protection steps and around 57% for lithiation-halogenation steps.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Value / Condition |
|---|---|---|
| Starting Material | 3,6-Dibromopyridin-2-amine or 3,6-dibromopicolinaldehyde | Commercially available or synthesized |
| Boc Protection Reagents | Boc anhydride, DMAP or K2CO3 | 1.1 equiv Boc2O, catalytic DMAP |
| Solvent | THF, sometimes with MeOH | Dry, anhydrous conditions |
| Temperature | 0°C to room temperature, reflux possible | 0°C initial, then rt or reflux 2-3 h |
| Lithiation Agent | n-Butyllithium (1.3 M in heptanes) | 2-3 equivalents, -78°C |
| Halogenation Agent | Iodine or bromine | Stoichiometric, added at low temperature |
| Workup | Aqueous acid wash, brine wash, drying over Na2SO4 | Standard organic extraction |
| Purification | Silica gel chromatography | Eluent hexanes/ethyl acetate varying ratios |
| Yields | Boc protection: 50-62%; Halogenation: ~57% | Dependent on scale and conditions |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3,6-dibromopyridin-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridine ring.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry
tert-Butyl (3,6-dibromopyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of tert-Butyl (3,6-dibromopyridin-2-yl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets through its bromine atoms and carbamate group. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Features of Selected Pyridine Carbamates
Key Observations :
- Hydroxyl or methylene spacers (e.g., in and ) modify steric and electronic profiles, impacting solubility and biological interactions.
Physical and Chemical Properties
Table 3: Comparative Physicochemical Data
*Predicted based on structural analogs .
Commercial Availability and Cost
Table 4: Pricing and Suppliers
Note: Dibromo derivatives command higher prices due to synthetic complexity and demand in medicinal chemistry .
Biological Activity
tert-Butyl (3,6-dibromopyridin-2-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C11H14Br2N2O2
- Molar Mass : Approximately 352.02 g/mol
The presence of bromine atoms at the 3 and 6 positions of the pyridine ring significantly influences its reactivity and biological activity.
Antimicrobial Activity
Pyridine derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit:
- Antibacterial Activity : Effective against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
- Antifungal Activity : Some studies suggest effectiveness against fungal pathogens .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to inhibit tumor cell growth has been observed in vitro, indicating potential as a chemotherapeutic agent .
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : Interaction with specific enzymes or receptors, leading to inhibition of enzymatic activity.
- Cell Membrane Disruption : Induction of depolarization in bacterial membranes, compromising their integrity and leading to cell death .
Study on Antimicrobial Efficacy
In a study conducted on various pyridine derivatives, this compound was tested against a panel of clinically relevant bacterial strains. The results indicated significant antibacterial activity at low concentrations (0.78 to 3.125 μg/mL), comparable to established antibiotics .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | MRSA | 1.56 |
| This compound | VRE | 3.125 |
Anticancer Activity Evaluation
A separate investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
